Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyl group or reduction of the aminomethyl group.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group or fluorine atoms.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: A chiral auxiliary used in the synthesis of N-heterocycles via sulfinimines.
Difluoropiperidine Derivatives: Compounds with similar piperidine rings and fluorine substitutions, used in various chemical and biological applications.
Uniqueness
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the combination of its tert-butyl group, aminomethyl substitution, and difluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1373502-92-1) is a fluorinated piperidine derivative with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 250.29 g/mol. This compound is primarily studied for its biological activities, particularly in the context of cancer research and neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound appears to exert its effects by modulating autophagy pathways and inhibiting specific cellular targets involved in tumor growth and survival.
Case Study: In Vitro Testing
- Cell Lines Tested : MDA-MB-231 (breast cancer), LNCaP (prostate cancer)
- Mechanism : Dual inhibition of autophagy and REV-ERB signaling pathways
- Results : Significant reduction in cell viability at concentrations above 10 µM over 48 hours.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly its interaction with neurotransmitter systems. Preliminary results suggest that it may influence dopamine and serotonin receptor activity, which could have implications for treating neurological disorders.
Research Findings
- Dopamine Receptor Interaction : Modulation of D2 receptor activity observed in rodent models.
- Serotonin Receptor Binding : Affinity studies indicate potential binding to 5-HT receptors, suggesting possible antidepressant effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the side chains can significantly alter its pharmacological profile.
Modification | Effect on Activity |
---|---|
Addition of Fluorine Atoms | Increased lipophilicity and receptor binding |
Alteration of Amino Group | Enhanced selectivity towards specific receptors |
Variations in Alkyl Groups | Impact on solubility and bioavailability |
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are critical. Toxicological studies indicate moderate toxicity at high doses, necessitating careful dosage considerations in therapeutic applications.
Toxicity Profile
- Acute Toxicity : LD50 values indicate moderate toxicity in animal models.
- Chronic Exposure Risks : Long-term exposure studies are required to assess potential cumulative effects.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8(5-14)4-11(12,13)7-15/h8H,4-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRLKSYZJHAEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738221 | |
Record name | tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373502-92-1 | |
Record name | tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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